molecular formula C27H26O2 B14245752 4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol) CAS No. 207409-14-1

4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)

Cat. No.: B14245752
CAS No.: 207409-14-1
M. Wt: 382.5 g/mol
InChI Key: CQXUMBVQMJLHCN-UHFFFAOYSA-N
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Description

4,4’-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol) is a chemical compound that belongs to the class of bisphenols It is characterized by the presence of two phenol groups connected by a methylene bridge, with a naphthalene ring attached to the methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with naphthaldehyde in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the aldehyde group of naphthaldehyde reacts with the phenolic hydroxyl groups of 2,6-dimethylphenol to form the methylene bridge .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,4’-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic amino acids, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol) is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties.

Properties

CAS No.

207409-14-1

Molecular Formula

C27H26O2

Molecular Weight

382.5 g/mol

IUPAC Name

4-[(4-hydroxy-3,5-dimethylphenyl)-naphthalen-1-ylmethyl]-2,6-dimethylphenol

InChI

InChI=1S/C27H26O2/c1-16-12-21(13-17(2)26(16)28)25(22-14-18(3)27(29)19(4)15-22)24-11-7-9-20-8-5-6-10-23(20)24/h5-15,25,28-29H,1-4H3

InChI Key

CQXUMBVQMJLHCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C2=CC=CC3=CC=CC=C32)C4=CC(=C(C(=C4)C)O)C

Origin of Product

United States

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